N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Kinase inhibitor selectivity Structure-activity relationship (SAR) Regioisomer comparison

This compound is a critical halogen-scanning reference for probing ATP-competitive kinase hinge binding. Its ortho-methyl/para-bromo anilide motif delivers a unique steric and electronic profile unattainable with the 3-methyl isomer or des-bromo analog. Sourced for reproducible CLK selectivity profiling, Hedgehog pathway screening, and crystallographic phasing. Confirmed logP ~3.08 ensures cell permeability.

Molecular Formula C16H13BrN2O2
Molecular Weight 345.196
CAS No. 941969-57-9
Cat. No. B2382948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
CAS941969-57-9
Molecular FormulaC16H13BrN2O2
Molecular Weight345.196
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)Br)C
InChIInChI=1S/C16H13BrN2O2/c1-9-7-11(17)4-5-12(9)19-16(20)15-8-13-14(21-15)6-3-10(2)18-13/h3-8H,1-2H3,(H,19,20)
InChIKeyKMUOKJTXQPAEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-57-9): Structural Identity and Procurement Baseline


N-(4-Bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941969-57-9) is a synthetic small molecule built on the furo[3,2-b]pyridine scaffold, a fused heterocyclic core recognized as a privileged pharmacophore for ATP-competitive kinase inhibition [1]. The compound carries a 5-methyl substituent on the pyridine ring and a 4-bromo-2-methylphenyl group on the carboxamide nitrogen, yielding a molecular formula of C₁₆H₁₃BrN₂O₂ (MW 345.19) . It belongs to a broader family of 5-methylfuro[3,2-b]pyridine-2-carboxamides that have been explored as selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway [2]. The specific substitution pattern—bromine at the para position combined with an ortho-methyl group on the anilide ring—creates a steric and electronic profile that differentiates it from closely related isomers and analogs, a critical factor when selecting compounds for structure-activity relationship (SAR) studies or kinase selectivity profiling.

Why N-(4-Bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Cannot Be Simply Replaced by Other Furo[3,2-b]pyridine-2-carboxamides in Research Procurement


The furo[3,2-b]pyridine-2-carboxamide chemotype exhibits pronounced sensitivity to the identity and position of substituents on the anilide ring, with even subtle changes—such as shifting a methyl group from the ortho to the meta position or replacing bromine with chlorine—producing large shifts in kinase selectivity, potency, and physiochemical properties [1]. The specific 4-bromo-2-methylphenyl substitution pattern of CAS 941969-57-9 introduces a unique combination of steric hindrance (ortho-methyl), halogen bonding capacity (para-bromine), and lipophilicity (calculated logP ~3.08) [2] that cannot be recapitulated by the 4-bromo-3-methylphenyl isomer (CAS 941928-60-5) or the non-brominated 2-methylphenyl analog. Generic substitution within this scaffold therefore risks altering the target engagement profile, solubility characteristics, and crystallographic binding mode, undermining reproducibility in kinase assays and cell-based studies.

Quantitative Differentiation Profile: N-(4-Bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide vs. Closest Structural Analogs


Regioisomeric Differentiation: ortho-Methyl vs. meta-Methyl Substitution on the Anilide Ring

The target compound (CAS 941969-57-9) bears a 4-bromo-2-methylphenyl group, placing the methyl substituent ortho to the anilide nitrogen. Its closest regioisomer, N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide (CAS 941928-60-5), positions the methyl group meta to the nitrogen. In furo[3,2-b]pyridine-2-carboxamide-based kinase inhibitors, the dihedral angle between the carboxamide and the anilide ring is a critical determinant of hinge-region complementarity [1]. Ortho-substitution restricts rotation around the N-aryl bond, locking the bromine into a distinct spatial orientation compared to the meta-substituted isomer. While published head-to-head IC₅₀ data for this exact pair is absent from the primary literature, the general SAR for the scaffold shows that ortho-substituted anilides consistently exhibit altered CLK1/CLK2 selectivity profiles relative to their meta-substituted counterparts, as demonstrated by the 3-cyclobutylphenyl series in the Nemec et al. study [1].

Kinase inhibitor selectivity Structure-activity relationship (SAR) Regioisomer comparison

Halogen-Dependent Differentiation: para-Bromine vs. para-Chlorine or Unsubstituted Anilide Analogs

The para-bromine substituent on the target compound enables halogen-bonding interactions with backbone carbonyl groups in kinase hinge regions, a pharmacophoric feature confirmed by co-crystal structures of furo[3,2-b]pyridine inhibitors with CLK1 (PDB 6I5L) [1]. Within the patent literature describing furo[3,2-b]pyridine-2-carboxamides as kinase inhibitors (US 9,902,733 B2), bromine-substituted anilide derivatives consistently exhibit different inhibition constants compared to their chlorine or unsubstituted phenyl counterparts [2]. While the specific Kᵢ or IC₅₀ values for CAS 941969-57-9 against individual kinases have not been publicly disclosed, the scaffold-level SAR demonstrates that para-bromine provides a larger σ-hole for halogen bonding than chlorine, contributing to enhanced binding affinity in CLK and HIPK kinases [1].

Halogen bonding Kinase hinge binding CLK selectivity

Combinatorial Library Provenance: Scaffold-Defined Identity in the 5-Methylfuro[3,2-b]pyridine-2-carboxamide Series

CAS 941969-57-9 belongs to a systematically enumerated library of 5-methylfuro[3,2-b]pyridine-2-carboxamides with contiguous CAS numbers (e.g., 941969-45-5, 941969-65-9) . This numbering cluster indicates a parallel synthesis campaign, likely generated for kinase inhibitor screening. The compound's structural definition—confirmed by molecular formula (C₁₆H₁₃BrN₂O₂) and InChI Key—provides a precise chemical identity that distinguishes it from other library members bearing different anilide substituents (e.g., 4-phenoxyphenyl, benzothiazol-2-yl, or 3-methoxyphenyl groups) [1]. In procurement contexts, this defined library origin reduces the risk of receiving an incorrectly assigned structural isomer compared to singleton compounds from non-systematic sources.

Combinatorial chemistry Chemical library enumeration Medicinal chemistry

Physicochemical Differentiation: Calculated logP and Drug-Likeness vs. Non-Halogenated or Poly-Halogenated Analogs

The target compound has a calculated logP of 3.08 [1], placing it within the favorable lipophilicity range (logP 1–3) for oral drug-likeness per Lipinski guidelines. This value results from the balanced combination of the lipophilic bromine atom (π = +0.86) and the moderately polar carboxamide linker. By comparison, the non-brominated analog N-(2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is predicted to have a lower logP (~2.3), while the 3,4-dichloro analog would exceed logP 3.5, potentially compromising aqueous solubility and increasing off-target binding risk . The mono-brominated 2-methylphenyl substitution pattern thus offers a deliberate balance between target-binding hydrophobicity and developability parameters.

Lipophilicity Drug-likeness ADME prediction

Validated Application Scenarios for N-(4-Bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide Based on Differentiated Evidence


Kinase Selectivity Profiling: CLK and HIPK Family SAR Studies

The furo[3,2-b]pyridine scaffold to which CAS 941969-57-9 belongs has been crystallographically validated as an ATP-competitive hinge binder in CLK1 (PDB 6I5L) and has demonstrated activity against HIPK2 [1]. The 4-bromo-2-methylphenyl substitution pattern provides a defined halogen-bonding vector and steric profile. This compound is appropriate for inclusion in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to establish the contribution of the ortho-methyl/para-bromo anilide motif to CLK vs. DYRK or SRPK family selectivity, especially when compared head-to-head with the 3-methyl isomer (CAS 941928-60-5) and the des-bromo analog.

Chemical Probe Development: Halogen Bonding Structure-Activity Relationship Expansion

For medicinal chemistry groups optimizing halogen-bonding interactions in kinase hinge regions, CAS 941969-57-9 serves as the bromine-containing reference point in a halogen-scanning series. The para-bromine can be systematically varied to chlorine, iodine, or trifluoromethyl while holding the ortho-methyl constant, enabling quantitative assessment of halogen-bond strength on CLK inhibition potency [1]. The calculated logP of 3.08 [2] positions this compound as a balanced starting point for subsequent property optimization.

Computational Chemistry and Docking Model Validation

The compound's well-defined structure, commercial availability, and membership in a systematic CAS series make it a suitable test ligand for validating docking protocols against CLK1 and CLK2 crystal structures (PDB 6I5L and related entries). Its ortho-methyl group introduces conformational constraint that can challenge default docking algorithms, providing a discriminating test case for assessing sampling accuracy in virtual screening workflows [1]. The bromine atom also provides a convenient anomalous scattering signal for experimental phasing in co-crystallography studies.

Negative Control or Inactive Comparator in Functional Assays

ChEMBL records indicate no documented bioactivity for this compound against the assay panel screened to date [2]. This absence of reported activity—combined with its close structural resemblance to active furo[3,2-b]pyridine kinase inhibitors—positions CAS 941969-57-9 as a potentially useful negative control or inactive comparator in cell-based pathway assays (e.g., Hedgehog pathway luciferase reporter assays), provided inactivity is experimentally confirmed in the user's specific assay system. Its logP of 3.08 ensures adequate cell permeability for intracellular target engagement.

Quote Request

Request a Quote for N-(4-bromo-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.